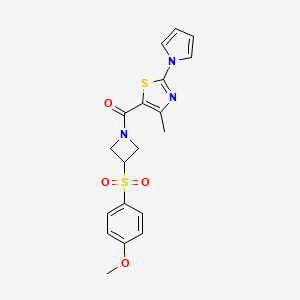

(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a complex organic molecule. It contains several functional groups and rings, including a methoxyphenyl group, a sulfonyl group, an azetidinyl group, a methyl group, a pyrrolyl group, and a thiazolyl group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of several functional groups and rings. The molecule likely has a rigid structure due to the presence of the rings, and the different functional groups could potentially allow for various types of chemical interactions .Applications De Recherche Scientifique

Synthesis and Structural Analysis

The compound (3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone and its derivatives have seen significant interest in the field of medicinal chemistry due to their biological and pharmacological potencies. For instance, Jagannadham et al. (2019) discuss the synthesis of substituted azetidinones derived from a dimer of Apremilast, highlighting the importance of sulfonamide rings and their derivatives in pharmaceuticals. They detail the synthesis process involving condensation and annulation steps to yield compounds with potential biological activities (Jagannadham, Reddy, Ramadevi, & Prasanna, 2019).

Imaging Agents for Parkinson's Disease

Wang et al. (2017) explored the synthesis of [11C]HG-10-102-01 as a potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease. This work showcases the compound's relevance in neurodegenerative disease research, providing a method for its synthesis and evaluation as an imaging agent, indicating its utility in diagnosing and understanding Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).

Biological Activities

Research on derivatives containing the arylsulfonyl moiety, such as the synthesis, structure, and biological activities of [5-(Arylthio/sulfinyl/sulfonyl)-3-methyl-1-phenyl-1H-pyrazol-4-yl]-arylmethanones, has shown favorable herbicidal and insecticidal activities. This illustrates the compound's utility in agricultural sciences and pest management strategies, showcasing its broad applicability beyond medicinal chemistry (Wang, Wu, Liu, Li, Song, & Li, 2015).

Antiestrogenic Activity

The compound's derivatives have also been investigated for their antiestrogenic activity. Jones et al. (1979) synthesized a methanone derivative showing potent antiestrogenic activity, demonstrating its potential in the development of therapies for estrogen receptor-positive cancers (Jones, Suarez, Massey, Black, & Tinsley, 1979).

Carbonic Anhydrase Inhibitors

Akbaba et al. (2013) provide insights into the synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors. This research underscores the compound's relevance in developing new therapeutic agents for conditions involving abnormal carbonic anhydrase activity, such as glaucoma or edema (Akbaba, Balaydın, Menzek, Göksu, Şahin, & Ekinci, 2013).

Orientations Futures

Mécanisme D'action

Target of action

The compound contains an azetidine and a pyrrole moiety. Azetidines are known to be involved in various biological activities, including antibacterial and antitumor activities . Pyrrole is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . It shows a broad range of chemical and biological properties .

Analyse Biochimique

Biochemical Properties

It has been suggested that the compound may interact with certain enzymes and proteins . The nature of these interactions is thought to involve strong H-bonding interactions between the NH moiety of the compound and the residual amino acids in the active site of the enzyme .

Cellular Effects

It has been suggested that the compound may have neuroprotective effects against H2O2-induced cell lines .

Molecular Mechanism

It has been suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been suggested that the compound may have potent in vitro antipromastigote activity .

Propriétés

IUPAC Name |

[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S2/c1-13-17(27-19(20-13)21-9-3-4-10-21)18(23)22-11-16(12-22)28(24,25)15-7-5-14(26-2)6-8-15/h3-10,16H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVJRYIYCIPCCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-methoxyphenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2713173.png)

![2,4-dimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2713177.png)

![ethyl (2Z)-2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2713178.png)

![6-(2,5-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2713184.png)

![4-[(2-Chlorophenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2713185.png)

![2-Chloro-N-[5-(4-fluoro-benzyl)-thiazol-2-yl]-acetamide](/img/structure/B2713190.png)

![(E)-4-(Dimethylamino)-N-[[4-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]but-2-enamide](/img/structure/B2713191.png)